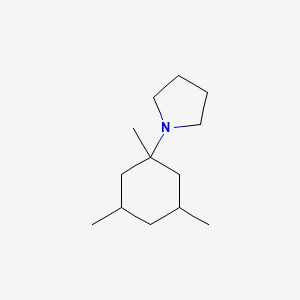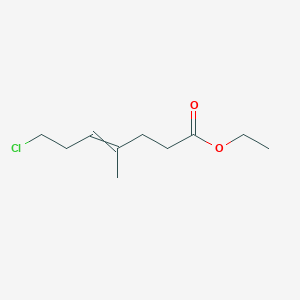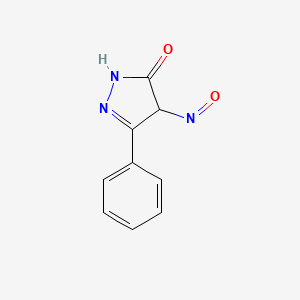![molecular formula C42H86N4O2S2 B12520775 Bis[2-(3-octadecylureido)ethyl] persulfide CAS No. 674772-33-9](/img/structure/B12520775.png)
Bis[2-(3-octadecylureido)ethyl] persulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(3-octadecylureido)ethyl] persulfide is an organic compound characterized by the presence of persulfide and urea functional groups. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. Its unique structure allows it to participate in diverse chemical reactions, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(3-octadecylureido)ethyl] persulfide typically involves the reaction of 3-octadecylurea with ethylene bis(2-chloroethyl) disulfide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(3-octadecylureido)ethyl] persulfide undergoes various chemical reactions, including:
Oxidation: The persulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the persulfide group to thiols.
Substitution: The urea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[2-(3-octadecylureido)ethyl] persulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bis[2-(3-octadecylureido)ethyl] persulfide involves its interaction with molecular targets through its persulfide and urea groups. The persulfide group can undergo redox reactions, influencing cellular redox states and signaling pathways. The urea groups can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can modulate various biochemical processes, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[2-(dimethylamino)ethyl] persulfide: Similar in structure but with dimethylamino groups instead of octadecylureido groups.
Bis[2-(methacryloyl)oxyethyl] disulfide: Contains methacryloyl groups and is used in polymer chemistry.
Uniqueness
Bis[2-(3-octadecylureido)ethyl] persulfide is unique due to its long alkyl chain (octadecyl) and urea functional groups, which confer distinct physical and chemical properties. These features make it particularly suitable for applications requiring hydrophobic interactions and specific hydrogen bonding capabilities.
Eigenschaften
CAS-Nummer |
674772-33-9 |
|---|---|
Molekularformel |
C42H86N4O2S2 |
Molekulargewicht |
743.3 g/mol |
IUPAC-Name |
1-octadecyl-3-[2-[2-(octadecylcarbamoylamino)ethyldisulfanyl]ethyl]urea |
InChI |
InChI=1S/C42H86N4O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-43-41(47)45-37-39-49-50-40-38-46-42(48)44-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H2,43,45,47)(H2,44,46,48) |
InChI-Schlüssel |
WBMXIGRJSYEWFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCSSCCNC(=O)NCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


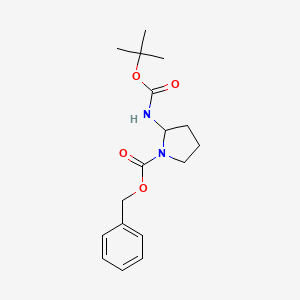
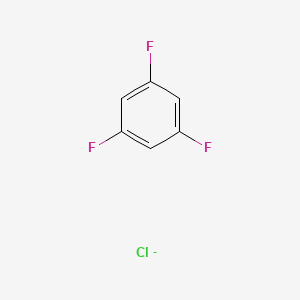
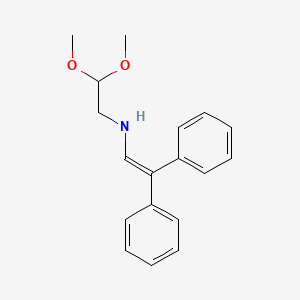
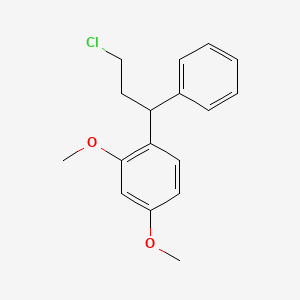

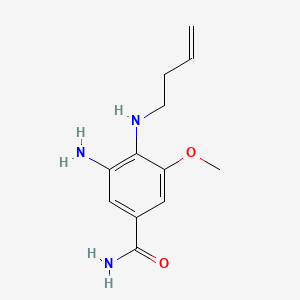
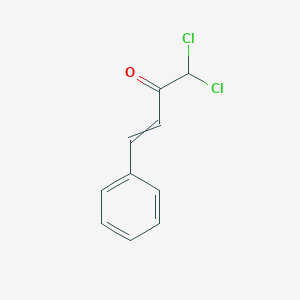

![Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-](/img/structure/B12520731.png)
